molecular formula C11H14O2S B13319296 3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-YL)propanoic acid

3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-YL)propanoic acid

Cat. No.: B13319296
M. Wt: 210.29 g/mol
InChI Key: HOXKBXLAAAYSQR-UHFFFAOYSA-N
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Description

3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-YL)propanoic acid is a chemical compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-YL)propanoic acid can be achieved through several methods. One common approach involves the chemoselective reduction of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using triethylsilane (Et3SiH) and iodine (I2) as reducing agents . This method is known for its stereoselectivity and chemoselectivity, making it a preferred choice for synthesizing this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-YL)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes, leading to the accumulation of specific metabolites and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5,6,7-T

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

3-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanoic acid

InChI

InChI=1S/C11H14O2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h7H,1-6H2,(H,12,13)

InChI Key

HOXKBXLAAAYSQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(S2)CCC(=O)O

Origin of Product

United States

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